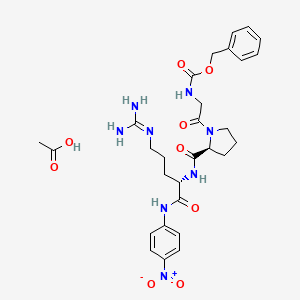

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of glycine using a carbobenzyloxy (Cbz) group. This is followed by the sequential addition of proline and arginine residues. The final step involves the coupling of the p-nitroanilide group to the arginine residue. The acetate salt form is obtained by treating the final product with acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the peptide bonds and the functional groups. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .

化学反応の分析

Types of Reactions

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt primarily undergoes hydrolysis reactions catalyzed by proteases. The compound can also participate in substitution reactions where the p-nitroanilide group is replaced by other nucleophiles .

Common Reagents and Conditions

Hydrolysis: Catalyzed by proteases such as trypsin and PSA in aqueous buffers at physiological pH.

Substitution: Involves nucleophiles like amines or thiols under mild acidic or basic conditions

Major Products

Hydrolysis: Produces N-Cbz-Gly-Pro-Arg and p-nitroaniline.

Substitution: Yields substituted derivatives of N-Cbz-Gly-Pro-Arg

科学的研究の応用

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt is widely used in scientific research for:

Biochemical Assays: As a substrate to measure protease activity, particularly PSA and trypsin

Kinetic Studies: To determine the kinetic parameters of protease-catalyzed reactions

Drug Development: In the screening of protease inhibitors for therapeutic applications

Molecular Biology: To study protein-protein interactions and enzyme mechanisms

作用機序

The compound acts as a substrate for proteases. Upon cleavage by the enzyme, the p-nitroanilide group is released, which can be quantitatively measured due to its chromogenic properties. This allows for the determination of enzyme activity and kinetics. The molecular targets are primarily serine proteases like PSA and trypsin .

類似化合物との比較

Similar Compounds

- N-Cbz-Gly-Pro-Arg p-nitroanilide hydrochloride

- N-Cbz-Gly-Pro-Arg p-nitroanilide trifluoroacetate

- N-Cbz-Gly-Pro-Arg p-nitroanilide dihydrochloride

Uniqueness

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt is unique due to its specific use as a substrate in chromogenic assays for protease activity. The acetate salt form provides better solubility and stability compared to other salt forms .

生物活性

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt is a synthetic peptide derivative that has garnered attention in biochemical research due to its specific biological activities, particularly as a substrate for proteases. This article explores the compound's biological activity, synthesis methods, applications in scientific research, and comparisons with similar compounds.

- Molecular Formula : C29H38N8O9

- Molecular Weight : 642.66 g/mol

- CAS Number : 102679-70-9

Synthesis and Preparation

The synthesis of this compound involves a multi-step process:

- Protection of Amino Groups : The amino group of glycine is protected using a carbobenzyloxy (Cbz) group.

- Sequential Coupling : Proline and arginine residues are added stepwise.

- Final Coupling : The p-nitroanilide group is attached to the arginine residue.

- Formation of Acetate Salt : The final product is treated with acetic acid to form the acetate salt.

This method ensures high yield and purity, often utilizing automated peptide synthesizers for industrial production, followed by purification techniques like high-performance liquid chromatography (HPLC) .

This compound acts primarily as a substrate for serine proteases, such as trypsin and prostate-specific antigen (PSA). Upon enzymatic cleavage, the p-nitroanilide moiety is released, which can be quantitatively measured due to its chromogenic properties. This characteristic makes it valuable for determining enzyme activity and kinetics in various biochemical assays .

Applications in Scientific Research

The compound has several applications in biochemical research:

- Biochemical Assays : It is widely used as a substrate to measure protease activity.

- Kinetic Studies : Researchers utilize it to determine kinetic parameters of protease-catalyzed reactions.

- Drug Development : It serves as a tool in screening protease inhibitors for potential therapeutic applications.

- Molecular Biology : The compound aids in studying protein-protein interactions and enzyme mechanisms .

Comparison with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| N-Cbz-Gly-Pro-Arg p-nitro-anilide hydrochloride | 102679-70-9 | Specific use in chromogenic assays for protease activity |

| N-Cbz-Gly-Pro-Arg p-nitro-anilide trifluoroacetate | - | Enhanced stability under acidic conditions |

| N-Cbz-Gly-Pro-Arg p-nitro-anilide dihydrochloride | - | Improved solubility compared to acetate salt |

The acetate salt form of N-Cbz-Gly-Pro-Arg p-nitro-anilide is noted for its better solubility and stability compared to other salt forms, making it particularly effective for laboratory use .

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various experimental setups:

- Protease Activity Measurement : A study demonstrated its effectiveness in measuring trypsin activity, showcasing its role as a reliable substrate in kinetic assays .

- Drug Screening : Research involving protease inhibitors has utilized this compound to evaluate potential therapeutic agents against diseases where proteases play a critical role .

- Enzyme Mechanism Studies : Investigations into enzyme mechanisms have employed this substrate to elucidate the catalytic processes involved in proteolysis .

特性

IUPAC Name |

acetic acid;benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N8O7.C2H4O2/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18;1-2(3)4/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30);1H3,(H,3,4)/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMAXHHYPVIJMC-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745562 | |

| Record name | Acetic acid--N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88793-80-0, 102679-70-9 | |

| Record name | L-Argininamide, N-[(phenylmethoxy)carbonyl]glycyl-L-prolyl-N-(4-nitrophenyl)-, monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88793-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid--N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。